molecular formula C6H4Br3NO B14781573 2,4,6-Tribromo-3-methoxypyridine

2,4,6-Tribromo-3-methoxypyridine

Cat. No.: B14781573
M. Wt: 345.81 g/mol
InChI Key: WSHJOYXYRBRSQB-UHFFFAOYSA-N
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Description

2,4,6-Tribromo-3-methoxypyridine is an organic compound with the molecular formula C6H3Br3NO It is a derivative of pyridine, where three bromine atoms are substituted at the 2, 4, and 6 positions, and a methoxy group is substituted at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tribromo-3-methoxypyridine typically involves the bromination of 3-methoxypyridine. The process includes the following steps:

    Bromination: 3-Methoxypyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 2, 4, and 6 positions.

    Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient bromination and high yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tribromo-3-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove bromine atoms.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide or thiourea can be used in substitution reactions, typically under reflux conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Pyridine N-oxides are the primary products of oxidation reactions.

    Reduction Products: De-brominated pyridine derivatives are obtained from reduction reactions.

Scientific Research Applications

2,4,6-Tribromo-3-methoxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its brominated structure makes it a versatile intermediate in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 2,4,6-Tribromo-3-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and methoxy group play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    2,4,6-Tribromo-3-hydroxybenzoic acid: Similar in structure but contains a carboxylic acid group instead of a methoxy group.

    2,4,6-Tribromoaniline: Contains an amino group instead of a methoxy group.

    2,4,6-Tribromophenol: Contains a hydroxyl group instead of a methoxy group.

Uniqueness: 2,4,6-Tribromo-3-methoxypyridine is unique due to the presence of both bromine atoms and a methoxy group on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H4Br3NO

Molecular Weight

345.81 g/mol

IUPAC Name

2,4,6-tribromo-3-methoxypyridine

InChI

InChI=1S/C6H4Br3NO/c1-11-5-3(7)2-4(8)10-6(5)9/h2H,1H3

InChI Key

WSHJOYXYRBRSQB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1Br)Br)Br

Origin of Product

United States

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